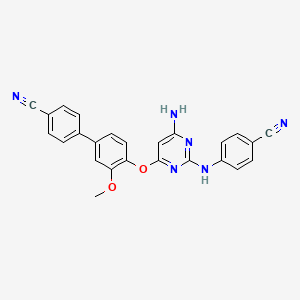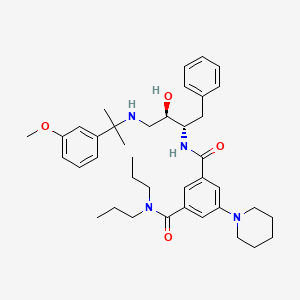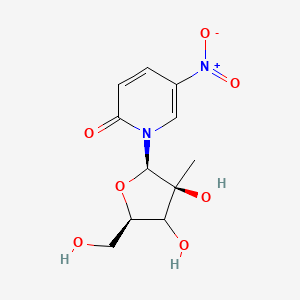
Cyclopropanecarboxylic acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid-d4 is a deuterium-labeled derivative of cyclopropanecarboxylic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer in various chemical and biological studies due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid-d4 typically involves the deuteration of cyclopropanecarboxylic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. Another approach involves the use of deuterated reagents in the cyclopropanation reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure maximum incorporation of deuterium atoms. The final product is then purified using techniques such as distillation and crystallization to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid-d4 undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid can be reduced to alcohols or aldehydes.
Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields primary alcohols or aldehydes.
Substitution: Results in halogenated cyclopropane derivatives.
Scientific Research Applications
Cyclopropanecarboxylic acid-d4 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid-d4 involves its incorporation into chemical and biological systems where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the movement and transformation of the compound. This helps in elucidating reaction mechanisms, metabolic pathways, and the interaction of drugs with their targets .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
Cyclopropane-1-carboxylic acid-d1: Another deuterated derivative with a single deuterium atom, used for more specific tracing studies.
Uniqueness
Cyclopropanecarboxylic acid-d4 is unique due to its multiple deuterium atoms, providing a stronger and more distinct signal in spectroscopic analyses compared to single-deuterium compounds. This makes it particularly valuable in studies requiring high sensitivity and precision .
Properties
Molecular Formula |
C4H6O2 |
|---|---|
Molecular Weight |
90.11 g/mol |
IUPAC Name |
2,2,3,3-tetradeuteriocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i1D2,2D2 |
InChI Key |
YMGUBTXCNDTFJI-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)O)[2H] |
Canonical SMILES |
C1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)




![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)





